molecular formula C19H21N3O3 B2755569 N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide CAS No. 1100751-70-9

N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide

Cat. No.: B2755569
CAS No.: 1100751-70-9
M. Wt: 339.395
InChI Key: BTBKJRZQNDBCTI-UHFFFAOYSA-N
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Description

N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of an indoline ring system substituted with a 4-methoxyphenethyl group and two carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide typically involves the reaction of indoline derivatives with appropriate reagents to introduce the 4-methoxyphenethyl group and the carboxamide functionalities. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira reaction, to form the indoline core . The reaction conditions often include the use of palladium(II) acetate, a bidentate ligand like 1,1′-bis(di-tert-butylphosphino)ferrocene, and a base such as potassium carbonate in a solvent mixture of toluene and acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide groups to amines.

    Substitution: Electrophilic substitution reactions can occur on the indoline ring, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 4-methoxyphenethyl group and two carboxamide groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-15-8-6-13(7-9-15)10-11-21-19(24)22-16-5-3-2-4-14(16)12-17(22)18(20)23/h2-9,17H,10-12H2,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBKJRZQNDBCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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